molecular formula C12H23NO B14430807 1-Ethyl-5-hexylpyrrolidin-2-one CAS No. 80444-74-2

1-Ethyl-5-hexylpyrrolidin-2-one

Katalognummer: B14430807
CAS-Nummer: 80444-74-2
Molekulargewicht: 197.32 g/mol
InChI-Schlüssel: IIKFJFJECZTNSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-5-hexylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring This compound is part of the pyrrolidinone family, which is known for its diverse biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-hexylpyrrolidin-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-5-hexylamine with succinic anhydride in the presence of a base can yield the desired pyrrolidinone derivative. The reaction typically requires heating and may be carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-5-hexylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the lactam ring to an amine.

    Substitution: The ethyl and hexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-5-hexylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-ethyl-5-hexylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-5-hexylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives such as:

    Pyrrolidin-2-one: Lacks the ethyl and hexyl groups, resulting in different chemical and biological properties.

    1-Methyl-5-hexylpyrrolidin-2-one: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

Eigenschaften

80444-74-2

Molekularformel

C12H23NO

Molekulargewicht

197.32 g/mol

IUPAC-Name

1-ethyl-5-hexylpyrrolidin-2-one

InChI

InChI=1S/C12H23NO/c1-3-5-6-7-8-11-9-10-12(14)13(11)4-2/h11H,3-10H2,1-2H3

InChI-Schlüssel

IIKFJFJECZTNSX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1CCC(=O)N1CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.